molecular formula C55H47IrOP3 B12518360 Formaldehyde tris(triphenylphosphine) iridium

Formaldehyde tris(triphenylphosphine) iridium

Cat. No.: B12518360
M. Wt: 1009.1 g/mol
InChI Key: CXCBERCMBFSTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde tris(triphenylphosphine) iridium is a complex organometallic compound that features iridium as the central metal atom coordinated with three triphenylphosphine ligands and a formaldehyde molecule. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde tris(triphenylphosphine) iridium typically involves the reaction of iridium chloride with triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The general reaction scheme can be represented as follows:

IrCl3+3PPh3+HCHOIr(PPh3)3(HCHO)+3HCl\text{IrCl}_3 + 3 \text{PPh}_3 + \text{HCHO} \rightarrow \text{Ir(PPh}_3)_3(\text{HCHO}) + 3 \text{HCl} IrCl3​+3PPh3​+HCHO→Ir(PPh3​)3​(HCHO)+3HCl

Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, similar methods involving large-scale reactions under controlled conditions are employed. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Formaldehyde tris(triphenylphosphine) iridium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iridium(III) complexes.

    Reduction: It can be reduced to iridium(I) complexes.

    Substitution: The triphenylphosphine ligands can be substituted with other ligands, leading to the formation of different iridium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmospheres.

Major Products: The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments, which can be tailored for specific applications.

Scientific Research Applications

Formaldehyde tris(triphenylphosphine) iridium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which formaldehyde tris(triphenylphosphine) iridium exerts its effects involves the coordination of the iridium center with various substrates. The triphenylphosphine ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The formaldehyde molecule can undergo transformations, such as the 2-aza-Cope rearrangement, which modulates the electronic properties of the complex and enhances its reactivity .

Comparison with Similar Compounds

Uniqueness: Formaldehyde tris(triphenylphosphine) iridium is unique due to the presence of the formaldehyde ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C55H47IrOP3

Molecular Weight

1009.1 g/mol

IUPAC Name

formaldehyde;iridium;triphenylphosphane

InChI

InChI=1S/3C18H15P.CH2O.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;1H2;

InChI Key

CXCBERCMBFSTMP-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.